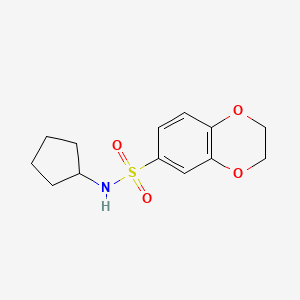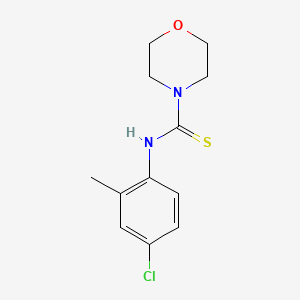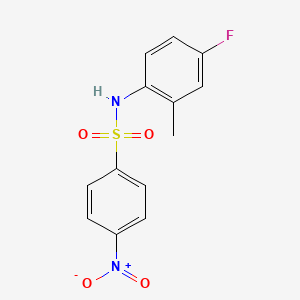![molecular formula C14H9BrClFO2 B5863615 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C15H10BrClF2O2. It is a white to light yellow powder that is used in scientific research applications. This compound has gained attention due to its unique properties and potential applications in various fields of research.
作用机制
The mechanism of action of 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. The anti-inflammatory and antioxidant properties of this compound may be due to its ability to scavenge free radicals and modulate the expression of certain genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell growth. It has also been shown to have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of using 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde in lab experiments is its potential anticancer activity. This compound may be useful for developing new cancer treatments. Additionally, this compound has been used as a building block for the synthesis of other compounds with potential biological activity. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to fully understand the toxicity of this compound and its potential side effects.
未来方向
There are several future directions for research on 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde. One direction is to further investigate its potential anticancer activity and develop new cancer treatments based on this compound. Another direction is to explore its anti-inflammatory and antioxidant properties and its potential use in treating inflammatory diseases. Additionally, this compound may be useful for developing new compounds with potential biological activity. Further research is needed to fully understand the potential applications of this compound in various fields of research.
合成方法
The synthesis of 3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde involves several steps. The first step is the synthesis of 2-chloro-6-fluorobenzyl alcohol, which is then reacted with 3-bromo-4-hydroxybenzaldehyde to produce the desired compound. The reaction is typically carried out in the presence of a base and a catalyst. The yield of the compound is around 70-80%, and the purity can be improved by recrystallization.
科学研究应用
3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde has been used in various scientific research applications. It has been shown to exhibit anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been used as a building block for the synthesis of other compounds with potential biological activity.
属性
IUPAC Name |
3-bromo-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-11-6-9(7-18)4-5-14(11)19-8-10-12(16)2-1-3-13(10)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDEJBXXGJTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)
![N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5863565.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)
![2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)



![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)

![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)